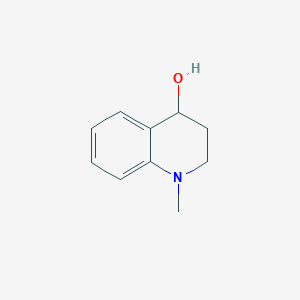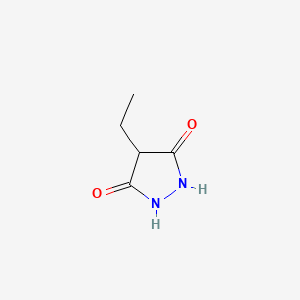
1,2,3,4-tetrahydro-1-methyl-4-Quinolinol
概要
説明
1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol is a heterocyclic organic compound with the molecular formula C10H13NO. It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the fourth position and a methyl group at the first position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol can be synthesized through several methods. One common approach involves the reduction of 1-methyl-4-quinolinone using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran under reflux conditions .
Industrial Production Methods: In industrial settings, the compound can be produced via catalytic hydrogenation of 1-methyl-4-quinolinone using palladium on carbon (Pd/C) as a catalyst. This method offers high yield and purity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding quinolinone.
Reduction: Further reduction can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: 1-Methyl-4-quinolinone.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-alkyl or N-acyl derivatives.
科学的研究の応用
1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,2,3,4-tetrahydro-1-methyl-4-Quinolinol involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The compound acts as a reversible inhibitor of monoamine oxidase (MAO), thereby increasing the levels of neurotransmitters such as dopamine and serotonin in the brain . This activity underlies its potential antidepressant and neuroprotective effects .
類似化合物との比較
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares a similar structure but differs in the position of the hydroxyl group.
4-Hydroxy-2-quinolone: Another quinoline derivative with distinct biological activities.
2,4-Dihydroxyquinoline: Known for its antimicrobial properties.
Uniqueness: 1,2,3,4-Tetrahydro-1-methyl-4-Quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate neurotransmitter systems sets it apart from other quinoline derivatives .
特性
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-5,10,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNUKFLDADDHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3349795.png)




![Pyrimido[1,6-a]indole](/img/structure/B3349820.png)

![6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine](/img/structure/B3349833.png)




